molecular formula C28H24N2O B12510386 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine

2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine

Cat. No.: B12510386
M. Wt: 404.5 g/mol
InChI Key: GHRIFGCHRUEFAC-UHFFFAOYSA-N
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Description

2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyl group and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the benzyl and diphenylmethyl groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions could target the oxazole ring or the pyridine ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could lead to more saturated ring systems.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Studies: Could be used in studies of enzyme interactions and metabolic pathways.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties.

    Chemical Industry: Use as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Lacks the diphenylmethyl group.

    6-(Diphenylmethyl)pyridine: Lacks the oxazole ring.

Uniqueness

The presence of both the oxazole ring and the diphenylmethyl group in 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine makes it unique compared to its analogs. This combination of functional groups could confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C28H24N2O

Molecular Weight

404.5 g/mol

IUPAC Name

2-(6-benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C28H24N2O/c1-4-11-21(12-5-1)19-24-20-31-28(29-24)26-18-10-17-25(30-26)27(22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18,24,27H,19-20H2

InChI Key

GHRIFGCHRUEFAC-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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